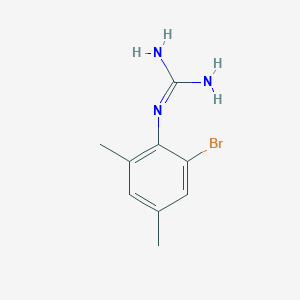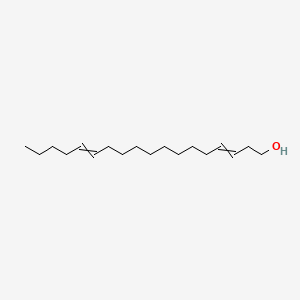![molecular formula C7H8N2O2 B13684091 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction steps to generate the fused heterocyclic scaffold . The reaction conditions often involve the use of protecting groups and specific reagents to achieve high yields and regioselectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carboxylic acid.
Reduction: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-methanol.
Substitution: Formation of various substituted pyrazolooxazine derivatives.
Scientific Research Applications
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazin-2-amine
- 3-bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
Uniqueness
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This distinguishes it from similar compounds that may lack this functional group or possess different substituents .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2 |
InChI Key |
KKSLWIQAXJQHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NN21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
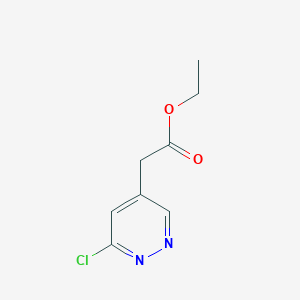
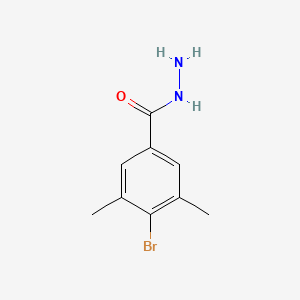

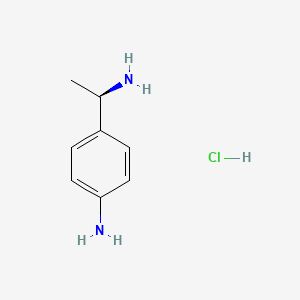

![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

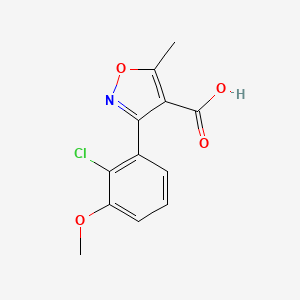
![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

